molecular formula C9H9Cl2N3O3 B8299859 4-(4,6-Dichloro-5-nitropyridin-2-yl)-morpholine

4-(4,6-Dichloro-5-nitropyridin-2-yl)-morpholine

Cat. No. B8299859
M. Wt: 278.09 g/mol
InChI Key: BIESNLWMYKMSOC-UHFFFAOYSA-N
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Patent
US07812020B2

Procedure details

To a solution of 4-(4,6-dichloropyridin-2-yl)-morpholine (3.90 g) in concentrated sulfuric acid (40 mL) was added potassium nitrate (1.80 g) over 10 minutes. The reaction mixture was stirred for 16 hours at ambient temperature and then poured in to crushed ice (500 g). The reaction mixture was made alkaline with concentrated sodium hydroxide and extracted with ethyl acetate (2×100 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo. The crude product was subjected to flash chromatography (SiO2, heptane/ethylacetate 3:1) to furnish 2.26 g (49% yield) of the title compound as a yellow solid. LC-MS (m/z) 278.0 (M+); tR=3.10, (UV, ELSD) 96.5%, 98.8%. 1H NMR (500 MHz, CDCl3): 3.62 (m, 4H), 3.80 (m, 4H), 6.50 (s, 1H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:3]=1.[N+:15]([O-])([O-:17])=[O:16].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]([N+:15]([O-:17])=[O:16])=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)Cl)N1CCOCC1
Name
potassium nitrate
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured in
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1[N+](=O)[O-])Cl)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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